N-(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)-2-(2,3,5,6-TETRAMETHYLBENZENESULFONAMIDO)ACETAMIDE
Description
N-(2,3-Dihydro-1,4-benzodioxin-6-yl)-2-(2,3,5,6-tetramethylbenzenesulfonamido)acetamide is a synthetic compound featuring a 1,4-benzodioxin core linked to a tetramethylbenzenesulfonamido-acetamide moiety. The benzodioxin scaffold is known for its metabolic stability and ability to engage in hydrogen bonding, making it a versatile pharmacophore.
Propriétés
IUPAC Name |
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[(2,3,5,6-tetramethylphenyl)sulfonylamino]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2O5S/c1-12-9-13(2)15(4)20(14(12)3)28(24,25)21-11-19(23)22-16-5-6-17-18(10-16)27-8-7-26-17/h5-6,9-10,21H,7-8,11H2,1-4H3,(H,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WJPDNKLPSJSWDR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1C)S(=O)(=O)NCC(=O)NC2=CC3=C(C=C2)OCCO3)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N2O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Activité Biologique
N-(2,3-Dihydro-1,4-benzodioxin-6-yl)-2-(2,3,5,6-tetramethylbenzenesulfonamido)acetamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and therapeutic implications based on recent research findings.
Synthesis of the Compound
The synthesis of this compound involves several key steps:
- Starting Materials : The synthesis begins with N-(2,3-dihydrobenzo[1,4]-dioxin-6-amine) and 4-methylbenzenesulfonyl chloride.
- Reaction Conditions : The reaction is typically carried out in an aqueous alkaline medium to facilitate the formation of sulfonamide intermediates.
- Final Derivatization : Various 2-bromo-N-(un/substituted-phenyl)acetamides are introduced to yield the target compound through nucleophilic substitution reactions.
This method has been documented to yield various derivatives that can be screened for biological activity against specific enzymes related to diseases such as Type 2 Diabetes Mellitus (T2DM) and Alzheimer's Disease (AD) .
Biological Activity
Antidiabetic and Neuroprotective Properties
Research indicates that derivatives of the compound exhibit significant inhibitory activity against α-glucosidase and acetylcholinesterase enzymes. These activities suggest potential applications in managing T2DM and neurodegenerative disorders such as Alzheimer's disease. Specifically:
- α-Glucosidase Inhibition : This enzyme plays a crucial role in carbohydrate metabolism; its inhibition can help control postprandial blood glucose levels.
- Acetylcholinesterase Inhibition : Inhibition of this enzyme is vital for increasing acetylcholine levels in the brain, which may enhance cognitive function and memory.
Case Studies and Research Findings
A variety of studies have assessed the biological activity of this compound and its derivatives:
-
In Vitro Studies :
- Compounds derived from N-(2,3-dihydrobenzo[1,4]-dioxin-6-amine) have shown promising results in cytotoxicity assays against various cancer cell lines. For example:
- Mechanistic Insights :
Data Table
Comparaison Avec Des Composés Similaires
Key Observations :
- Antibacterial Activity : Methyl and bromoethyl substituents on sulfonamide derivatives (e.g., compounds 3, 5a-b) enhance antibacterial potency, likely due to improved membrane penetration or target affinity .
- Anti-diabetic Activity : Phenylsulfonyl groups in 7a-l introduce moderate α-glucosidase inhibition, but bulky substituents (e.g., tetramethylbenzenesulfonamido) may further modulate enzyme binding .
- Antihepatotoxic Activity : Flavone derivatives with hydroxymethyl-dioxane (e.g., 4g) outperform coumarin analogs, suggesting that electron-rich aromatic systems enhance hepatoprotection .
Structure-Activity Relationships (SAR)
- Sulfonamide vs. Acetamide : Sulfonamide derivatives generally exhibit stronger biological activities (e.g., antibacterial ) compared to acetamides, likely due to enhanced hydrogen bonding and electron-withdrawing effects.
- Substituent Bulk : Tetramethylbenzenesulfonamido groups in the target compound may improve metabolic stability but reduce solubility compared to simpler methyl or phenylsulfonyl analogs .
- Heterocyclic Additions : Compounds with fused thiadiazole or pyrimidine rings (e.g., ) show varied activities, emphasizing the role of auxiliary heterocycles in target specificity .
Pharmacological Potential
- Antibacterial Applications : The tetramethylbenzenesulfonamido group may enhance Gram-positive targeting, similar to compound 3 .
- Metabolic Disorders : Analogous acetamide derivatives (e.g., 7a-l) demonstrate anti-diabetic activity, but the target compound’s steric bulk may require optimization for enzyme inhibition .
Q & A
Q. What are the standard synthetic protocols for preparing this compound and its derivatives?
The synthesis typically involves a two-step process:
- Step 1 : Reacting 2,3-dihydro-1,4-benzodioxin-6-amine with a sulfonyl chloride (e.g., benzenesulfonyl chloride) in an aqueous basic medium (10% Na₂CO₃) under pH 9–10 to form the sulfonamide intermediate .
- Step 2 : Alkylation of the intermediate with 2-bromo-N-(substituted-phenyl)acetamides in DMF using lithium hydride (LiH) as a base, followed by purification via precipitation . Key parameters include pH control, solvent polarity (DMF enhances nucleophilicity), and reaction time (3–4 hours).
Q. Which analytical techniques are most reliable for characterizing this compound?
- IR spectroscopy : Confirms sulfonamide (S=O stretch at ~1350–1150 cm⁻¹) and acetamide (C=O at ~1650 cm⁻¹) functional groups .
- ¹H-NMR : Assigns protons on the benzodioxin ring (δ 4.2–4.4 ppm for -OCH₂O-) and aromatic substituents .
- CHN analysis : Validates elemental composition (±0.3% deviation) .
Q. What in vitro assays are commonly used to evaluate its biological activity?
- α-Glucosidase inhibition : Compounds are tested at varying concentrations (10–100 μM) with acarbose as a reference (IC₅₀ = 37.38 ± 0.12 μM). Activity is measured via spectrophotometric monitoring of p-nitrophenol release .
- Antibacterial screening : Disk diffusion or microdilution assays against Gram-positive/negative strains (e.g., E. coli, S. aureus) .
Advanced Research Questions
Q. How can reaction yields and purity be optimized during synthesis?
- Solvent selection : Polar aprotic solvents (e.g., DMF) improve solubility of intermediates.
- Catalyst variation : Testing alternatives to LiH (e.g., K₂CO₃, NaH) may reduce side reactions.
- Design of Experiments (DoE) : Use factorial design to assess interactions between pH, temperature, and stoichiometry . Example: A 2³ factorial design could optimize molar ratios (amine:sulfonyl chloride), solvent volume, and reaction time .
Q. How can structure-activity relationships (SAR) be systematically investigated?
- Substituent variation : Introduce electron-donating/withdrawing groups (e.g., -OCH₃, -NO₂) on the phenyl ring of the acetamide moiety to assess impact on enzyme inhibition .
- Computational modeling : Perform QSAR studies using descriptors like logP, polar surface area, and molecular docking (e.g., AutoDock Vina) to predict binding affinity for α-glucosidase .
Q. How should contradictory bioactivity data between studies be analyzed?
- Assay standardization : Compare buffer pH (e.g., phosphate vs. Tris), incubation time, and enzyme source (recombinant vs. tissue-extracted).
- Statistical rigor : Ensure triplicate measurements with SEM <10% and use ANOVA to validate significance thresholds . Example: Discrepancies in IC₅₀ values may arise from differences in enzyme lot stability or compound purity (>95% by HPLC recommended) .
Q. What theoretical frameworks guide the design of derivatives targeting enzyme inhibition?
- Sulfonamide pharmacology : Leverage historical data on sulfonamides as enzyme inhibitors (e.g., carbonic anhydrase) to hypothesize binding modes .
- Transition-state analogs : Design derivatives mimicking the tetrahedral intermediate of α-glucosidase substrates .
Q. How can computational methods enhance experimental validation of activity?
- Molecular dynamics (MD) simulations : Simulate ligand-enzyme interactions over 100 ns to identify stable binding conformations (e.g., GROMACS) .
- ADMET prediction : Use tools like SwissADME to prioritize derivatives with favorable pharmacokinetic profiles (e.g., BBB permeability, CYP450 interactions) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
